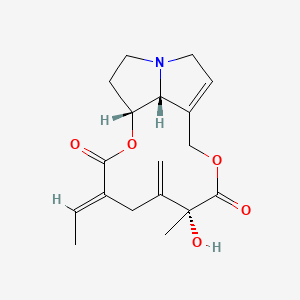

Spartioidine

Description

Properties

Molecular Formula |

C18H23NO5 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18-/m1/s1 |

InChI Key |

FCEVNJIUIMLVML-ARDNGTNNSA-N |

SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O |

Isomeric SMILES |

C/C=C/1\CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Spartioidine from Senecio Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring esters of necine bases, found within various species of the extensive Senecio genus (Asteraceae family).[1] Like many pyrrolizidine alkaloids, this compound and its N-oxide form are of significant interest to the scientific community due to their potential toxicity. The genus Senecio is one of the largest in the Asteraceae family and is well-known for producing a diverse array of these toxic alkaloids.[1]

This technical guide provides a comprehensive overview of the discovery, extraction, isolation, and quantification of this compound from Senecio species. It is intended to serve as a valuable resource for researchers involved in natural product chemistry, toxicology, and drug development.

Chemical Profile of this compound

-

Chemical Formula: C₁₈H₂₃NO₅

-

Molar Mass: 333.38 g/mol

-

Type: Pyrrolizidine Alkaloid (PA)

-

Solubility: Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.

-

Occurrence in Senecio: this compound has been identified in several Senecio species, including Senecio vulgaris, Senecio pterophorus, and Senecio rosmarinifolius.[2] It often co-occurs with other pyrrolizidine alkaloids such as senecionine (B1681732) and seneciphylline.

Experimental Protocols

The following protocols are synthesized from various methodologies for the extraction and purification of pyrrolizidine alkaloids from Senecio species.

General Extraction of Pyrrolizidine Alkaloids

This protocol outlines a common method for the initial extraction of both free base PAs and their N-oxides from dried plant material.

3.1.1 Materials and Reagents

-

Dried and powdered Senecio plant material

-

Extraction Solvent: 0.05 M Sulfuric Acid or 2% Formic Acid in water

-

Neutralization Solution: Ammonia (B1221849) solution

-

Solid Phase Extraction (SPE) Cartridges: C18 reversed-phase

-

Deionized Water

-

Centrifuge

-

Ultrasonic bath

-

Rotary evaporator

-

pH indicator strips

3.1.2 Extraction Procedure

-

Sample Preparation: Weigh approximately 2.0 g of finely powdered, dried plant material into a centrifuge tube.

-

Acidic Extraction:

-

Add 20 mL of the acidic extraction solution to the plant material.

-

Ensure the plant material is completely wetted.

-

Sonicate the mixture for 15 minutes at room temperature.

-

Centrifuge the sample for 10 minutes at approximately 3800 x g.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process on the plant pellet with an additional 20 mL of the acidic extraction solution.

-

Combine the supernatants from both extractions.[3]

-

-

Neutralization: Adjust the pH of the combined acidic extract to approximately 7 using the ammonia solution. Monitor the pH with indicator strips.[3]

Solid-Phase Extraction (SPE) for Sample Clean-up

This step is crucial for removing interfering compounds from the crude extract prior to analysis and isolation.

3.2.1 SPE Protocol

-

Cartridge Conditioning:

-

Sample Loading: Load the neutralized plant extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities.[3]

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.[3]

-

Elution: Elute the pyrrolizidine alkaloids from the cartridge with two aliquots of 5 mL of methanol.[3][4]

-

Concentration: Evaporate the methanol eluate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

-

Reconstitution: Reconstitute the dried residue in a small, precise volume of a suitable solvent (e.g., methanol/water mixture) for subsequent analysis or preparative chromatography.[3]

Analytical and Preparative Chromatography for this compound Isolation

For the isolation of pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is required. The following conditions are based on analytical methods and can be scaled up for preparative purposes.

3.3.1 High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is commonly used.[3]

-

Mobile Phase: A binary gradient of acetonitrile (B52724) and water, often with an alkaline modifier, is effective. For example, an alkaline acetonitrile-water gradient can be employed.

-

Detection: UV detection at approximately 215-225 nm is suitable for PAs. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.

3.3.2 Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)

This technique offers an alternative with different selectivity for PA separation.

-

Column: Torus™ DEA column.

-

Modifier: 0.05% ammonia in methanol.

-

Detection: PDA detection at 215 nm or MS detection for increased sensitivity.

3.3.3 Preparative Thin-Layer Chromatography (pTLC)

For initial fractionation or small-scale isolation, pTLC can be utilized.

-

Stationary Phase: Silica gel GF254.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 8:2 v/v).

-

Visualization: UV light (254 nm) and Dragendorff's reagent for alkaloid detection. The bands corresponding to this compound can be scraped from the plate and the compound eluted with a suitable solvent.[5][6]

Quantitative Data

The concentration of this compound can vary significantly between different Senecio species and even between populations of the same species. The following table summarizes available quantitative data for this compound and its N-oxide in Senecio vulgaris.

| Plant Species | Plant Part | Compound | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Senecio vulgaris (Native) | Shoots | This compound | Mean: 0.17 ± 0.04 | LC-MS/MS | [7] |

| Senecio vulgaris (Invasive) | Shoots | This compound | Mean: 0.06 ± 0.01 | LC-MS/MS | [7] |

| Senecio vulgaris (Native) | Shoots | This compound N-oxide | Mean: 0.53 ± 0.13 | LC-MS/MS | [7] |

| Senecio vulgaris (Invasive) | Shoots | This compound N-oxide | Mean: 0.16 ± 0.03 | LC-MS/MS | [7] |

| Senecio vulgaris | Whole Plant | Total Free PAs | 386 µg/g (0.0386%) | Not Specified | [5] |

| Senecio vulgaris | Whole Plant | Total PA N-oxides | 110 µg/g (0.011%) | Not Specified | [5] |

| Senecio vulgaris | Whole Plant | Total PAs | 500 µg/g (0.05%) | Not Specified | [5] |

Note: The study on native vs. invasive Senecio vulgaris demonstrated a statistically significant lower concentration of both this compound and its N-oxide in the invasive populations.[7]

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the extraction and isolation of this compound.

Metabolic Activation of Hepatotoxic Pyrrolizidine Alkaloids

References

- 1. Comment on Pyrrolizidine Alkaloids and Terpenes from Senecio (Asteraceae): Chemistry and Research Gaps in Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bfr.bund.de [bfr.bund.de]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. phytojournal.com [phytojournal.com]

- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spartioidine and its related macrocyclic pyrrolizidine (B1209537) alkaloids (PAs) are a class of secondary metabolites produced by various plant species, primarily within the Asteraceae (daisy), Boraginaceae (borage), and Fabaceae (legume) families. These compounds exhibit a range of biological activities, including significant hepatotoxicity, which has drawn considerable attention from the scientific community. Understanding their natural sources, concentrations, and the mechanisms by which they exert their effects is crucial for both toxicological assessment and potential therapeutic development. This guide provides a comprehensive overview of the primary plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of the signaling pathways it impacts.

Natural Sources of this compound and Related Alkaloids

This compound is a pyrrolizidine alkaloid characterized by a macrocyclic diester structure. It is frequently found alongside its stereoisomer, seneciphylline, and other related PAs. The primary plant genera known to produce these compounds are Senecio, Adenostyles, and Gynura, all belonging to the Asteraceae family.

Table 1: Primary Plant Sources of this compound and Related Pyrrolizidine Alkaloids

| Plant Species | Family | Alkaloids Detected | Plant Part | Reference(s) |

| Senecio spartioides | Asteraceae | This compound, Seneciphylline, Senecionine | - | [1] |

| Senecio vulgaris | Asteraceae | This compound, this compound N-oxide, Seneciphylline N-oxide, Senecionine, and others | Shoots and Roots | [2][3] |

| Adenostyles alliariae | Asteraceae | This compound, Seneciphylline (main), Acetyl-seneciphylline, Senecionine | Inflorescences, Stems, Leaves | [4][5] |

| Adenostyles glabra | Asteraceae | This compound, Seneciphylline (main), Acetyl-seneciphylline, Senecionine | Inflorescences, Stems, Leaves | [4][5] |

| Gynura bicolor | Asteraceae | Retronecine type PAs (including likely this compound) | - | [6] |

| Gynura divaricata | Asteraceae | Retronecine type PAs (including likely this compound) | - | [6] |

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound and its analogs can vary significantly depending on the plant species, geographical location, developmental stage, and environmental conditions.[7] Accurate quantification is essential for assessing the toxic potential of contaminated products and for standardizing extracts for research purposes.

Table 2: Quantitative Data for this compound and Related Alkaloids in Various Plant Species

| Plant Species | Plant Part | Analyte | Concentration (µg/g dry weight unless otherwise specified) | Analytical Method | Reference(s) |

| Senecio vulgaris (Native) | Shoots | This compound | Higher than invasive populations (specific values not detailed in abstract) | LC-MS/MS | [3] |

| Senecio vulgaris (Invasive) | Shoots | This compound | Lower than native populations (specific values not detailed in abstract) | LC-MS/MS | [3] |

| Senecio vulgaris (Native) | Shoots | This compound N-oxide | Higher than invasive populations (specific values not detailed in abstract) | LC-MS/MS | [3] |

| Senecio vulgaris (Invasive) | Shoots | This compound N-oxide | Lower than invasive populations (specific values not detailed in abstract) | LC-MS/MS | [3] |

| Adenostyles alliariae | Inflorescences | Total PAs | 21,100 | - | [4][5] |

| Adenostyles glabra | Inflorescences | Total PAs | 13,400 | - | [4][5] |

| Senecio vernalis | Aerial Parts | Seneciphylline | 0.042% | HPLC-UV | [8] |

| Senecio vernalis | Aerial Parts | Senecionine | 0.036% | HPLC-UV | [8] |

| Senecio vulgaris | Whole Plant | Total PAs | Varies significantly with season and developmental stage (up to 54.16 ± 4.38 mg/plant in spring at late stage) | LC-MS/MS | [7] |

Experimental Protocols

Extraction and Isolation of this compound from Senecio species

The following protocol is a generalized procedure for the extraction and isolation of macrocyclic pyrrolizidine alkaloids like this compound. Optimization may be required based on the specific plant matrix.

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., aerial parts of Senecio spartioides) at room temperature and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in methanol (B129727) (MeOH) for 24-48 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 2% sulfuric acid (H₂SO₄).

-

Wash the acidic solution with diethyl ether or chloroform (B151607) to remove non-alkaloidal compounds.

-

Make the aqueous layer alkaline (pH 9-10) with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

-

Extract the liberated alkaloids with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

The resulting crude alkaloid mixture can be further purified using column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of chloroform and methanol.

-

-

Isolation of this compound:

-

Fractions containing this compound (monitored by Thin Layer Chromatography, TLC) are pooled and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Analytical Quantification by LC-MS/MS

Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile (B52724) with 0.1% formic acid (Solvent B).[9]

-

Flow Rate: 0.3 mL/min.[9]

-

Column Temperature: 40 °C.[9]

-

Injection Volume: 3 µL.[9]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and related alkaloids.

Signaling Pathways Affected by this compound and Related Alkaloids

The toxicity of this compound and other unsaturated pyrrolizidine alkaloids is primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes.[10] This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules, including DNA.[11]

DNA Damage and Cell Cycle Arrest

The formation of DNA adducts by activated PAs triggers a DNA damage response (DDR), leading to the activation of cell cycle checkpoints.[12][13] This response is a critical cellular mechanism to prevent the replication of damaged DNA, which can lead to mutations and carcinogenesis. Key proteins involved in this pathway include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are sensor kinases that recognize DNA damage and initiate a signaling cascade.[14] This cascade leads to the phosphorylation and activation of checkpoint kinases like Chk1 and Chk2, which in turn phosphorylate and activate the tumor suppressor protein p53.[14] Activated p53 induces the expression of the cyclin-dependent kinase inhibitor p21, which binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[15][16][17]

Experimental Workflow for Analysis

The overall workflow for the analysis of this compound and related alkaloids from plant sources involves a series of sequential steps from sample collection to data analysis.

Conclusion

This compound and its related pyrrolizidine alkaloids are significant natural products with potent biological activities. Their presence in various common plant species necessitates reliable methods for their detection and quantification to mitigate risks of toxicity. The methodologies and pathway analyses presented in this guide provide a framework for researchers in natural product chemistry, toxicology, and drug development to further investigate these complex molecules. A deeper understanding of their natural distribution and mechanisms of action will be pivotal for both ensuring public safety and exploring any potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolizidine Alkaloids in Adenostyles alliariae and A. glabra from the Austrian Alps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection and Toxicity Evaluation of Pyrrolizidine Alkaloids in Medicinal Plants Gynura bicolor and Gynura divaricata Collected from Different Chinese Locations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Spartioidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spartioidine is a macrocyclic pyrrolizidine (B1209537) alkaloid found in various plant species, notably within the Senecio genus. As a member of the pyrrolizidine alkaloid class, it is of significant interest to researchers due to its potential biological activities, including hepatotoxicity and cytotoxicity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological effects and associated signaling pathways based on current knowledge of related compounds. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a complex macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a retronecine (B1221780) base esterified with a dicarboxylic acid. The specific arrangement of functional groups and stereochemistry contribute to its unique properties and biological activity.

General Properties

| Property | Value | Source |

| Appearance | Powder | [Generic chemical supplier information] |

| CAS Number | 520-59-2 | [1] |

| Molecular Formula | C₁₈H₂₃NO₅ | [1] |

| Molecular Weight | 333.38 g/mol | [2] |

| IUPAC Name | (1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | [2] |

| SMILES | C/C=C/1\CC(=C)--INVALID-LINK--OCC2=CCN3[C@H]2--INVALID-LINK--OC1=O)(C)O | [2] |

Solubility

| Solvent | Solubility |

| Chloroform (B151607) | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Source: Generic chemical supplier information.

Thermal Properties

Spectral Data

The structural elucidation of this compound relies heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectral Data (in CDCl₃) [3]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.88 | q | 7.1 |

| 2α | 3.32 | m | |

| 2β | 3.98 | dd | 11.7, 3.7 |

| 3α | 2.05 | m | |

| 3β | 2.65 | m | |

| 5α | 4.15 | dd | 11.7, 5.5 |

| 5β | 4.93 | d | 11.7 |

| 6 | 4.25 | m | |

| 7 | 5.15 | br s | |

| 8 | 1.88 | d | 7.1 |

| 10α | 5.03 | s | |

| 10β | 5.12 | s | |

| 12 | 1.25 | s | |

| 13 | 1.85 | s |

¹³C NMR Spectral Data (in CDCl₃) [3]

| Position | Chemical Shift (δ, ppm) |

| 1 | 134.5 |

| 2 | 62.5 |

| 3 | 34.0 |

| 5 | 53.8 |

| 6 | 76.8 |

| 7 | 78.9 |

| 8 | 139.1 |

| 9 | 167.5 |

| 10 | 112.9 |

| 11 | 136.2 |

| 12 | 71.1 |

| 13 | 20.9 |

| 14 | 173.8 |

| 15 | 13.7 |

Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not available, the fragmentation of related pyrrolizidine alkaloids has been studied. Electron Impact (EI) and Fast Atom Bombardment (FAB) mass spectrometry are common techniques. The molecular ion peak (M+) would be expected at m/z 333. The fragmentation pattern would likely involve the loss of the ester side chains and fragmentation of the necine base, providing valuable structural information.[4][5]

Infrared (IR) Spectroscopy

-

O-H stretch: A broad band around 3400 cm⁻¹ due to the hydroxyl group.

-

C=O stretch: Strong absorptions around 1735 cm⁻¹ for the ester carbonyl groups.

-

C=C stretch: Bands in the region of 1650-1600 cm⁻¹ for the double bonds.

-

C-O stretch: Bands in the 1250-1000 cm⁻¹ region for the C-O bonds of the esters and ether linkage.

Experimental Protocols

The following sections detail generalized protocols for the isolation, purification, and biological evaluation of this compound, based on established methods for pyrrolizidine alkaloids.

Isolation and Purification from Senecio vulgaris

This protocol outlines a general procedure for the extraction and purification of this compound from plant material.[6]

3.1.1. Extraction

-

Plant Material Preparation: Air-dry the aerial parts of Senecio vulgaris at room temperature and then grind into a fine powder.

-

Maceration: Macerate the powdered plant material in methanol (B129727) (or ethanol) at room temperature for 72 hours.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acid-Base Extraction: a. Suspend the crude extract in 2% sulfuric acid. b. Partition the acidic solution with chloroform to remove non-alkaloidal compounds. c. To the aqueous acidic layer, add zinc dust and stir for 24 hours to reduce any pyrrolizidine alkaloid N-oxides to their tertiary base form. d. Filter the solution and make it alkaline (pH 9-10) with ammonium (B1175870) hydroxide. e. Extract the alkaline solution with chloroform. f. Dry the combined chloroform extracts over anhydrous sodium sulfate (B86663) and evaporate to dryness to yield the crude alkaloid fraction.

3.1.2. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the alkaloid absorbs, typically around 220 nm.

-

Procedure: a. Dissolve the crude alkaloid fraction in a small volume of the initial mobile phase. b. Inject the sample onto the preparative HPLC column. c. Run a linear gradient from a low to a high concentration of acetonitrile. d. Collect fractions based on the retention time of the desired peak corresponding to this compound. e. Analyze the collected fractions for purity using analytical HPLC. f. Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Cytotoxicity Assessment using MTT Assay

This protocol describes a common method to assess the cytotoxic effects of this compound on a cancer cell line, such as the human hepatoma cell line HepG2.

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Biological Activity and Signaling Pathways

Due to the limited specific research on this compound, its biological activities are largely inferred from studies on other structurally similar pyrrolizidine alkaloids.

Hepatotoxicity

Pyrrolizidine alkaloids are well-known for their hepatotoxicity, which is a significant concern for their potential therapeutic use. The toxicity is mediated by the metabolic activation of the pyrrolizidine ring in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage, apoptosis, and necrosis.

Cytotoxicity and Potential Anticancer Effects

Many natural alkaloids exhibit cytotoxic effects against cancer cell lines. While no specific IC₅₀ values for this compound have been reported in the reviewed literature, related pyrrolizidine alkaloids have been shown to induce apoptosis in cancer cells.

Potential Signaling Pathways

The precise signaling pathways affected by this compound have not been elucidated. However, based on the known mechanisms of other alkaloids and cytotoxic agents, several pathways could be involved in its biological effects.

Apoptosis Induction: Pyrrolizidine alkaloids have been shown to induce apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and then caspase-3.

Conclusion

This compound is a pyrrolizidine alkaloid with a well-defined chemical structure. While its basic physical and chemical properties are known, there is a significant lack of quantitative data regarding its thermal properties and specific biological activities, such as IC₅₀ values. Furthermore, the signaling pathways through which it exerts its effects remain to be investigated. The protocols and data presented in this guide provide a foundation for researchers to further explore the properties and potential applications of this compound in drug discovery and development, while also highlighting the need for caution due to the known toxicity of this class of compounds. Future research should focus on obtaining more precise quantitative data and elucidating the specific molecular mechanisms of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C18H23NO5 | CID 6504360 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spartioidine: A Technical Whitepaper on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spartioidine, a macrocyclic pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, including Senecio vulgaris, belongs to a class of natural compounds known for their significant biological activities. While specific research on this compound's mechanism of action is limited, this technical guide synthesizes the current understanding of the broader class of macrocyclic PAs to infer its likely biological effects. This document details the metabolic activation, cellular targets, and downstream signaling pathways implicated in the cytotoxic and genotoxic effects of these alkaloids. It also provides standardized experimental protocols for investigating these mechanisms and presents quantitative data from related compounds to serve as a benchmark for future studies on this compound.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a naturally occurring pyrrolizidine alkaloid characterized by a macrocyclic diester structure.[1] PAs are secondary metabolites produced by numerous plant species and are recognized for their defensive role against herbivores.[2] The core biological activity of toxic PAs, particularly those with an unsaturated necine base like this compound, stems from their metabolic activation into highly reactive electrophilic compounds.[3][4] These metabolites can interact with cellular nucleophiles, leading to a cascade of toxic effects, including hepatotoxicity, genotoxicity, and carcinogenicity.[2]

The Core Mechanism of Action: Metabolic Activation and Macromolecular Adduction

The toxicity of this compound and related macrocyclic PAs is not inherent to the parent molecule but is a consequence of its bioactivation, primarily in the liver.[3]

2.1. Metabolic Activation Pathway

The generally accepted mechanism of action for toxic pyrrolizidine alkaloids begins with their metabolic activation by cytochrome P450 monooxygenases in the liver. This process converts the PA into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA).[4] These DHPAs are potent electrophiles that can readily react with cellular macromolecules.

2.2. Formation of DNA Adducts

The primary molecular mechanism of genotoxicity for PAs is the formation of covalent adducts with DNA.[5] The electrophilic DHPAs can alkylate DNA bases, leading to the formation of various DNA adducts.[6] These adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations, which are hallmarks of carcinogenesis.[4] The formation of these adducts is considered a critical step in the initiation of PA-induced tumors.[5]

Cellular Consequences of this compound Activity

The formation of macromolecular adducts by activated PAs triggers a range of cellular stress responses, ultimately leading to cell cycle arrest and apoptosis.

3.1. Induction of Apoptosis

Pyrrolizidine alkaloids are known to induce apoptosis, or programmed cell death, in various cell types.[7] The accumulation of DNA damage and cellular stress activates intrinsic and extrinsic apoptotic pathways.

3.2. Cell Cycle Arrest

In response to DNA damage, cells can activate cell cycle checkpoints to halt proliferation and allow for DNA repair. PAs have been shown to induce cell cycle arrest, often in the S or G2/M phase.[8][9] This arrest is a protective mechanism to prevent the propagation of damaged DNA to daughter cells. However, if the damage is too severe to be repaired, the cell may be directed towards apoptosis.

Known Biological Activity of this compound

While detailed mechanistic studies on this compound are scarce, preliminary in vitro studies have indicated its potential cytotoxic effects. One study reported that this compound is moderately effective against the human melanoma cell lines SkMel25 and SkMel28. Although quantitative data such as IC50 values were not provided, this finding suggests that this compound, in line with other PAs, can inhibit the proliferation of cancer cells. The presumed mechanism for this activity is the induction of apoptosis and/or cell cycle arrest following metabolic activation and subsequent cellular damage.

Quantitative Data for Related Pyrrolizidine Alkaloids

To provide a reference for future research on this compound, the following table summarizes cytotoxicity data for other macrocyclic pyrrolizidine alkaloids in various cell lines.

| Alkaloid | Cell Line | Assay | Endpoint | Value |

| Monocrotaline | HepG2 | MTT | IC50 | > 1000 µM |

| Retrorsine | HepG2 | MTT | IC50 | 450 µM |

| Senecionine | HepG2 | MTT | IC50 | 500 µM |

| Senkirkine | HepG2 | MTT | IC50 | 250 µM |

Note: Data is compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence results.

Detailed Experimental Protocols

The following are standard protocols for key experiments used to elucidate the mechanism of action of pyrrolizidine alkaloids.

6.1. MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2, SkMel28) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of this compound (or other PAs) and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

6.2. Annexin V/Propidium (B1200493) Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

6.3. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Fixation: Harvest cells and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound, as a macrocyclic pyrrolizidine alkaloid, is presumed to exert its biological effects through a mechanism involving metabolic activation to reactive pyrrolic esters, which then form adducts with cellular macromolecules, particularly DNA. This leads to the induction of apoptosis and cell cycle arrest, ultimately resulting in cytotoxicity. While preliminary data suggests activity against melanoma cell lines, further research is imperative to elucidate the specific molecular targets and signaling pathways modulated by this compound. Future studies should focus on determining its IC50 values in various cancer cell lines, identifying the specific DNA adducts it forms, and investigating its effects on key proteins involved in apoptosis and cell cycle regulation. Such research will be crucial for a comprehensive understanding of its mechanism of action and for evaluating its potential in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-Phase arrest by nucleoside analogues and abrogation of survival without cell cycle progression by 7-hydroxystaurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacology of Spartioidine: A Technical Overview

Disclaimer: Scientific literature extensively documents Spartioidine as a member of the pyrrolizidine (B1209537) alkaloid (PA) class of compounds. However, detailed pharmacological and toxicological studies specifically on this compound are notably scarce. Therefore, this document provides a comprehensive overview of the pharmacology of PAs as a class to infer the likely properties of this compound, while explicitly noting the absence of specific data for this individual compound. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid identified in various plant species, including those from the Senecio, Adenostyles, and Jacobaea genera.[1][2][3] Like other PAs, its chemical structure is characterized by a necine base esterified with necic acids.[4][5]

Chemical Properties of this compound [1][2]

| Property | Value |

|---|---|

| CAS Number | 520-59-2 |

| Molecular Formula | C18H23NO5 |

| Molecular Weight | 333.38 g/mol |

| IUPAC Name | (1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

General Pharmacology of Pyrrolizidine Alkaloids

While specific data for this compound is unavailable, the pharmacological activities of the broader PA class have been a subject of interest, primarily in the context of their toxicity, but also for potential therapeutic applications.[4][5][6]

Mechanism of Action and Toxicology

The most well-documented aspect of PA pharmacology is their toxicity, particularly their hepatotoxicity.[7][8][9] PAs themselves are generally inert; their toxicity is a result of metabolic activation in the liver.[8]

Metabolic Activation and Toxicity Pathway:

-

Ingestion and Absorption: PAs are readily absorbed from the gastrointestinal tract.[8]

-

Hepatic Metabolism: In the liver, PAs are metabolized by cytochrome P450 enzymes into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[7]

-

Cellular Damage: These reactive metabolites can alkylate cellular macromolecules such as DNA and proteins, leading to cellular dysfunction, necrosis, and the inhibition of mitosis.[7] This can result in hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[4]

-

Detoxification: A competing metabolic pathway involves the hydrolysis of the ester linkages or N-oxidation, leading to less toxic compounds that can be excreted.[10] The balance between metabolic activation and detoxification determines the extent of toxicity.

Below is a diagram illustrating the general metabolic pathway of pyrrolizidine alkaloids.

Potential Pharmacological Activities

Some studies have suggested that certain PAs may possess therapeutic properties, although this area of research is less developed. These potential activities include:

-

Antimicrobial Activity: Some PAs have demonstrated the ability to inhibit the growth of bacteria and fungi.[4][6]

-

Anti-inflammatory Effects: A few PAs have been investigated for their potential to reduce inflammation.[6]

-

Anticancer Properties: The cytotoxic nature of PA metabolites has led to some exploration of their potential as anticancer agents, though their inherent toxicity is a major hurdle.[10]

It is crucial to reiterate that these are general findings for the PA class, and the specific activities of this compound have not been characterized.

Pharmacokinetics of Pyrrolizidine Alkaloids

Detailed pharmacokinetic data for this compound is not available. The following table summarizes the general pharmacokinetic properties of PAs based on animal studies.[8][11]

| ADME Parameter | General Characteristics of Pyrrolizidine Alkaloids |

| Absorption | Rapidly absorbed from the gastrointestinal tract. |

| Distribution | Distributed to the liver via the portal vein. Can also be found in fetal tissues and milk. |

| Metabolism | Primarily hepatic metabolism, leading to both toxic reactive pyrroles and detoxified metabolites. |

| Excretion | Rapidly excreted in the urine. |

Experimental Protocols for Pyrrolizidine Alkaloid Research

Due to the lack of specific studies on this compound, this section outlines general experimental methodologies used in the research of PAs.

In Vitro Toxicity Assays

-

Objective: To assess the cytotoxicity of PAs and their metabolites.

-

Methodology:

-

Incubate a relevant cell line (e.g., primary hepatocytes, HepG2 cells) with varying concentrations of the PA.

-

To study the effects of metabolic activation, co-incubate with a source of cytochrome P450 enzymes (e.g., liver microsomes).

-

Assess cell viability using assays such as MTT or LDH release.

-

Genotoxicity can be evaluated using methods like the Comet assay or by measuring DNA adduct formation.

-

The following diagram illustrates a general workflow for in vitro toxicity testing of PAs.

References

- 1. This compound | CAS:520-59-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | C18H23NO5 | CID 6504360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 9. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrolizidine alkaloid plants, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spartioidine: A Technical Guide to its Role in Plant Chemical Ecology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spartioidine, a macrocyclic pyrrolizidine (B1209537) alkaloid, is a significant secondary metabolite in various plant species, particularly within the genus Senecio. As a member of the pyrrolizidine alkaloid (PA) class, it plays a crucial role in the chemical defense mechanisms of plants against herbivores. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, and ecological functions. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a summary of its known biological activities. Furthermore, this document illustrates key related biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its complex role in plant chemical ecology and potential applications in drug development.

Introduction

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and pathogens. Among these defenses, secondary metabolites play a pivotal role. Pyrrolizidine alkaloids (PAs) are a large and diverse group of such compounds, notorious for their toxicity and widespread occurrence in over 6,000 plant species[1]. This compound is a specific type of macrocyclic pyrrolizidine alkaloid found in various plants, including species like Senecio rosmarinifolius[2].

The primary function of PAs, including this compound, is to act as a defense mechanism against generalist herbivores[3][4]. The toxicity of these compounds can range from acute to chronic, primarily affecting the liver in vertebrates[5][6]. This toxicity serves as a potent deterrent, shaping the interactions between plants and the animals that consume them. Understanding the chemical ecology of this compound is crucial for fields ranging from agriculture, where PA-containing plants can contaminate crops and livestock feed, to pharmacology, due to the potential biological activities of these compounds[7][8].

This guide aims to provide a detailed technical overview of this compound for researchers, scientists, and professionals in drug development, summarizing the current knowledge and providing practical methodologies for its study.

Chemical Properties and Biosynthesis

Chemical Structure

This compound is classified as a macrocyclic pyrrolizidine alkaloid. Its chemical formula is C₁₈H₂₃NO₅. The structure is characterized by a necine base, which is a pyrrolizidine ring system, esterified with a dicarboxylic acid to form a macrocyclic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₃NO₅ |

| Molecular Weight | 349.38 g/mol |

| IUPAC Name | (1R,4Z,7S,11E,15R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione |

| CAS Number | 520-59-2 |

Spectroscopic Data

The structural elucidation of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound [9]

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 75.8 | 5.23 |

| 2 | 34.3 | 2.25, 2.75 |

| 3 | 62.6 | 4.05, 4.85 |

| 5 | 53.8 | 3.40, 3.95 |

| 6 | 36.1 | 2.05, 2.65 |

| 7 | 79.1 | 4.40 |

| 8 | 136.0 | 6.15 |

| 9 | 60.7 | - |

| 11 | 167.0 | - |

| 12 | 81.0 | - |

| 13 | 130.0 | 6.75 |

| 14 | 138.0 | - |

| 15 | 175.0 | - |

| 16 | 27.3 | 1.85 |

| 17 | 12.1 | 1.25 |

| 18 | 12.1 | 1.90 |

| 20 | - | 1.35 |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Biosynthesis

The biosynthesis of pyrrolizidine alkaloids, including this compound, is a complex process that occurs in the roots of the plant and is then translocated to other tissues[1]. The pathway involves two main precursors: the necine base is derived from amino acids, typically arginine or ornithine, via putrescine. The acidic moiety is derived from the isoleucine pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. wur.nl [wur.nl]

- 3. rsc.org [rsc.org]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. Toxicity and metabolism of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guide to Poisonous Plants â College of Veterinary Medicine and Biomedical Sciences â Colorado State University [poisonousplants.cvmbs.colostate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Biological Screening of Spartioidine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Spartioidine is a known pyrrolizidine (B1209537) alkaloid found in various plant species, including those of the Senecio and Adenostyles genera.[1] PAs are recognized for their wide range of biological activities, which are often linked to their hepatotoxic, genotoxic, cytotoxic, and tumorigenic properties.[2] The biological activity of PAs is largely dependent on their chemical structure, particularly the presence of a 1,2-unsaturated necine base, which can be metabolized in the liver to form reactive pyrrolic esters. These metabolites can interact with cellular macromolecules such as DNA and proteins, leading to cellular damage.

General Biological Activities of Pyrrolizidine Alkaloids

While specific data for this compound is lacking, preliminary biological screening of related PAs has revealed a spectrum of activities, including:

-

Cytotoxicity: Many PAs exhibit cytotoxic effects against various cancer cell lines. This activity is a primary focus of preliminary screenings to assess their potential as anticancer agents.

-

Hepatotoxicity: A hallmark of many PAs, this toxic effect is a critical parameter to evaluate in any screening cascade. In vitro models using liver cell lines are often employed to assess potential liver damage.

-

Genotoxicity: The ability of PAs to damage DNA is another significant toxicological endpoint. Assays that detect DNA adducts, chromosomal aberrations, or sister chromatid exchange are commonly used.

-

Antimicrobial and Antiviral Activity: Some alkaloids have demonstrated antimicrobial and antiviral properties, making this a relevant area for screening.

Data Presentation

Due to the absence of specific quantitative data for this compound in the reviewed literature, a data table for this compound cannot be provided. For context, studies on other pyrrolizidine alkaloids have reported IC50 values in the micromolar range in various cancer cell lines. However, these values are highly dependent on the specific alkaloid, the cell line tested, and the assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that would be typically employed in the preliminary biological screening of a compound like this compound, based on protocols described for other alkaloids.

1. Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

-

Cell Lines: A panel of human cancer cell lines (e.g., HepG2 for liver cytotoxicity, HeLa, etc.) and a normal cell line (e.g., human fibroblasts) to assess selectivity.

-

Methodology:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

The following day, the medium is replaced with fresh medium containing serial dilutions of this compound (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

-

2. Antimicrobial Assay (Broth Microdilution Method)

-

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various microorganisms.

-

Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Methodology:

-

The test compound is serially diluted in appropriate broth medium in a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

Positive (broth with inoculum) and negative (broth only) controls are included.

-

The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the preliminary biological screening of a natural product like this compound.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. For the broader class of pyrrolizidine alkaloids, their cytotoxic and apoptotic effects are often linked to the activation of stress-related signaling pathways, such as the MAPK (mitogen-activated protein kinase) pathway, and the intrinsic apoptosis pathway involving caspase activation. However, without specific experimental data for this compound, any depiction of a signaling pathway would be purely speculative.

References

A Historical and Technical Guide to Spartioidine and Pyrrolizidine Alkaloids for the Modern Researcher

An in-depth exploration of the history, chemical properties, and biological impact of Spartioidine and its broader class of pyrrolizidine (B1209537) alkaloids, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the historical research surrounding this compound, a notable member of the pyrrolizidine alkaloid (PA) family. It delves into the initial discovery and structure elucidation of this compound, places it within the broader context of PA research, and details the experimental methodologies that have been crucial to its study. Furthermore, this guide presents quantitative toxicological data for related PAs to offer a comparative framework and illustrates the key cellular signaling pathways affected by these hepatotoxic agents.

A Historical Perspective: The Discovery of a Toxic Class

The journey into the world of pyrrolizidine alkaloids began in the 19th century with their initial discovery in various plant species.[1] However, the profound toxicological significance of these compounds did not become apparent until the early to mid-20th century, when cases of livestock poisoning were linked to the consumption of PA-containing plants.[1] These incidents spurred intensive research into this large and structurally diverse group of natural products.

This compound itself was first isolated from Senecio spartioides, a plant species native to the western United States.[2][3][4] The initial collection of this plant for scientific study was made by John C. Fremont in 1842 along the Sweetwater River in Wyoming.[2][3] It was not until 1956 that the alkaloid this compound was isolated and its structure elucidated by Roger Adams and Maurizio Gianturco.[1][5] Their work, building upon earlier investigations of Senecio alkaloids, identified this compound as an ester of the necine base retronecine.[5]

Chemical Profile of this compound

This compound (C₁₈H₂₃NO₅) is a macrocyclic diester pyrrolizidine alkaloid.[6][7] Its structure is characterized by a pyrrolizidine nucleus esterified with a dicarboxylic acid. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₃NO₅ |

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | (1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione |

| CAS Number | 520-59-2 |

| Appearance | Crystalline solid |

| Melting Point | 178°C |

Source: PubChem CID 6504360[6][7]

Quantitative Analysis of Pyrrolizidine Alkaloid Toxicity

| Pyrrolizidine Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg body weight) |

| Senecionine | Rat | Oral | 57 |

| Retrorsine | Rat (male) | Oral | 34 - 38 |

| Lasiocarpine | Rat | Oral | - |

| Heliotrine | Rat | Oral | - |

| Monocrotaline (B1676716) | Rat | - | - |

Note: Data for lasiocarpine, heliotrine, and monocrotaline are not specified with precise LD50 values in the provided search results, but they are consistently referred to as hepatotoxic.

Experimental Protocols: A Guide to PA Research

The study of pyrrolizidine alkaloids necessitates robust experimental protocols for their extraction, isolation, and quantification. The following sections provide a representative methodology for these critical procedures.

Extraction of Pyrrolizidine Alkaloids from Plant Material

This protocol is a generalized procedure based on common methods for PA extraction.

Objective: To extract pyrrolizidine alkaloids from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., Senecio species)

-

0.05 M Sulfuric acid

-

Ammonia (B1221849) solution

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Rotary evaporator

-

Ultrasonic bath

Procedure:

-

Weigh 2.0 g of the dried and powdered plant material into a centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid.

-

Sonication: Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

-

Centrifugation: Centrifuge the mixture at 3800 x g for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the plant material pellet with an additional 20 mL of 0.05 M sulfuric acid.

-

Combine the supernatants from both extractions.

-

Neutralize the combined extract to pH 7 with ammonia solution.

-

SPE Purification:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the neutralized extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the PAs with methanol.

-

-

Evaporate the methanol eluate to dryness using a rotary evaporator.

-

Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol/water).

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To quantify the concentration of pyrrolizidine alkaloids in the prepared extract.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Tandem Mass Spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted extract into the HPLC system.

-

Use a binary gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

The gradient is programmed to separate the different PAs based on their polarity.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the MS/MS detector.

-

The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Specific precursor-to-product ion transitions are monitored for each target PA.

-

-

Quantification:

-

A calibration curve is generated using certified reference standards of the PAs of interest.

-

The concentration of each PA in the sample is determined by comparing its peak area to the calibration curve.

-

Cellular Mechanisms of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The hepatotoxicity of 1,2-unsaturated pyrrolizidine alkaloids is a complex process initiated by their metabolic activation in the liver.[10] This activation, primarily mediated by cytochrome P450 enzymes, converts the PAs into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[11] These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cellular damage, or they can be detoxified through conjugation with glutathione (B108866) (GSH).[11] The balance between these activation and detoxification pathways is a critical determinant of the extent of liver injury.

Signaling Pathways in PA-Induced Hepatotoxicity

The cellular damage induced by reactive PA metabolites triggers a cascade of signaling events that can lead to cell cycle arrest, apoptosis, and DNA damage repair responses.[1] Transcriptomic studies have shown that exposure to hepatotoxic PAs can disrupt key signaling pathways, including those regulated by ATM and p53, which are crucial for maintaining genomic integrity. The sustained activation of these pathways in response to extensive DNA damage can ultimately lead to programmed cell death or, in some cases, carcinogenesis.[1]

Caption: Metabolic activation and hepatotoxicity pathway of pyrrolizidine alkaloids.

The diagram above illustrates the pivotal role of metabolic activation in the hepatotoxicity of pyrrolizidine alkaloids. The balance between detoxification via glutathione conjugation and the formation of damaging DNA and protein adducts determines the ultimate cellular fate.

Conclusion and Future Directions

The historical and ongoing research into this compound and the broader class of pyrrolizidine alkaloids has significantly advanced our understanding of natural product toxicology. While much is known about the general mechanisms of PA-induced hepatotoxicity, further research is needed to elucidate the specific toxicokinetics and toxicodynamics of individual alkaloids like this compound. The development of more comprehensive toxicity profiles for less-studied PAs is crucial for accurate risk assessment, particularly as they are potential contaminants in herbal remedies and food products. Future research should also focus on the development of targeted therapeutic interventions to mitigate the harmful effects of PA exposure.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H23NO5 | CID 6504360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. targetmol.com [targetmol.com]

- 6. mdpi.com [mdpi.com]

- 7. The Pyrrolizidine Alkaloids [ouci.dntb.gov.ua]

- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism | Semantic Scholar [semanticscholar.org]

- 11. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

Spartioidine: A Technical Guide for Researchers

CAS Number: 520-59-2 Molecular Formula: C₁₈H₂₃NO₅

This technical guide provides an in-depth overview of Spartioidine, a pyrrolizidine (B1209537) alkaloid, for researchers, scientists, and drug development professionals. It covers its physicochemical properties, biological activities, and the key metabolic pathways associated with its bioactivation and toxicity.

Physicochemical and Biological Data

The following table summarizes the key physicochemical and reported biological activities of this compound.

| Parameter | Value | Reference |

| CAS Number | 520-59-2 | [1][2][3] |

| Molecular Formula | C₁₈H₂₃NO₅ | [1][2][3] |

| Molecular Weight | 333.38 g/mol | [2][3] |

| Type of Compound | Pyrrolizidine Alkaloid | [1] |

| Source | Found in various plants, including Senecio vulgaris and Canarian endemic species. | [2][4] |

| Cytotoxicity | Exhibits cytotoxic effects against insect-derived Sf9 and mammalian CHO cells. | [4] |

| Antifeedant Activity | Shows antifeedant properties against insects such as Spodoptera littoralis and Leptinotarsa decemlineata. | [4] |

| Phytotoxic Activity | Decreases radicle growth in Lactuca sativa. | [4] |

Metabolic Activation and Toxicity Pathway of Pyrrolizidine Alkaloids

This compound, as a pyrrolizidine alkaloid (PA), is metabolized in the liver, leading to its bioactivation and potential toxicity. The primary pathway involves the oxidation of the pyrrolizidine core by cytochrome P450 enzymes to form reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can then follow two main routes: a detoxification pathway or a toxic pathway.

In the detoxification pathway, the reactive DHPAs are conjugated with glutathione (B108866) (GSH), a major cellular antioxidant, to form excretable glutathione conjugates. However, if the rate of DHPA formation is high, it can lead to the depletion of cellular GSH stores.

In the toxic pathway, the electrophilic DHPAs can bind to cellular macromolecules such as proteins and DNA, forming adducts. This adduction can lead to cellular damage, disruption of cellular function, and ultimately, hepatotoxicity.

Caption: Metabolic activation and toxicity pathway of this compound.

Experimental Protocols

Cytotoxicity Assay (Adapted from general cell-based assays)

This protocol outlines a general method to assess the cytotoxic effects of this compound on a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

-

Cell Culture: Culture CHO cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

-

Treatment: Replace the cell culture medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT solution to each well, incubating for 2-4 hours, and then solubilizing the formazan (B1609692) crystals with a suitable solvent.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Insect Antifeedant Assay (Leaf Disc Choice Bioassay)

This protocol is a standard method for evaluating the antifeedant properties of a compound against herbivorous insects.

-

Insect Rearing: Rear third-instar larvae of Spodoptera littoralis or Leptinotarsa decemlineata on their respective host plant leaves under controlled conditions.

-

Compound Application: Dissolve this compound in a suitable solvent (e.g., acetone) to prepare different concentrations. Apply a uniform volume of each solution to leaf discs of the host plant and allow the solvent to evaporate. Control discs are treated with the solvent only.

-

Experimental Setup: Place one treated and one control leaf disc in a Petri dish lined with moist filter paper.

-

Insect Introduction: Introduce one pre-starved (for a few hours) insect larva into each Petri dish.

-

Incubation: Keep the Petri dishes in the dark under controlled temperature and humidity for a set period (e.g., 24 hours).

-

Data Collection: Measure the area of each leaf disc consumed by the larvae. This can be done using an image analysis software.

-

Data Analysis: Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [ (C - T) / (C + T) ] * 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

Phytotoxicity Assay (Lactuca sativa Seed Germination and Radicle Elongation)

This bioassay assesses the effect of a compound on plant growth.

-

Preparation of Test Solutions: Prepare aqueous solutions of this compound at various concentrations. Use distilled water as a control.

-

Experimental Setup: Place a filter paper in each Petri dish and moisten it with a specific volume of the respective test solution or control.

-

Seed Placement: Place a set number of Lactuca sativa (lettuce) seeds (e.g., 20) in each Petri dish.

-

Incubation: Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 72 hours).

-

Data Measurement: After the incubation period, count the number of germinated seeds to determine the germination percentage. Measure the length of the radicle (primary root) of each germinated seed.

-

Data Analysis: Compare the germination percentage and the average radicle length of the treated groups with the control group to determine the phytotoxic effect.

Caption: General experimental workflows for assessing the biological activity of this compound.

References

Solubility Profile of Spartioidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Spartioidine, a pyrrolizidine (B1209537) alkaloid, in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes qualitative data and quantitative information for structurally similar pyrrolizidine alkaloids to provide a predictive framework for its behavior. Furthermore, detailed experimental protocols for determining the solubility of this compound are presented, along with a visual representation of the experimental workflow.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₃NO₅ |

| Molecular Weight | 333.38 g/mol |

| CAS Number | 520-59-2 |

| Appearance | Powder |

Solubility of this compound and Structurally Similar Alkaloids

While specific quantitative solubility data for this compound remains limited in published literature, qualitative information indicates its solubility in a range of common organic solvents. To offer a more comprehensive understanding, this section presents both the available qualitative data for this compound and quantitative and qualitative data for the structurally related macrocyclic pyrrolizidine alkaloids: Seneciphylline, Senecionine, and Retrorsine. This comparative data allows for informed estimations of this compound's solubility characteristics.

| Compound | Solvent | Solubility (Quantitative) | Solubility (Qualitative) |

| This compound | Chloroform | - | Soluble |

| Dichloromethane | - | Soluble | |

| Ethyl Acetate | - | Soluble | |

| Dimethyl Sulfoxide (DMSO) | - | Soluble | |

| Acetone | - | Soluble | |

| Seneciphylline | Chloroform | - | Soluble[1] |

| Ethanol | - | Sparingly Soluble[1] | |

| Acetone | - | Sparingly Soluble[1] | |

| Water | < 0.1 mg/mL at 17.8 °C[1] | Slightly Soluble[1] | |

| Ether | - | Difficult Solubility[1] | |

| Ligroin | - | Difficult Solubility[1] | |

| Senecionine | Chloroform | - | Freely Soluble[2] |

| Ethanol | - | Slightly Soluble[2] | |

| Ether | - | Slightly Soluble[2] | |

| Water | - | Practically Insoluble[2] | |

| Retrorsine | Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (7.11 mM)[3] | Soluble[4] |

| Chloroform | - | Soluble[4] | |

| Acetone | - | Slightly Soluble[4] | |

| Ethanol | - | Slightly Soluble[4] | |

| Water | - | Slightly Soluble[4] | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL[3] | - | |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] | - | |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL[3] | - |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for the quantitative determination of the solubility of a compound like this compound in organic solvents.

Gravimetric Method for Solubility Determination

This method is a straightforward and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature to permit the undissolved solute to settle.

-

Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Transfer the supernatant to a pre-weighed, empty container.

-

Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the this compound.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Solubility is then calculated and can be expressed in units such as mg/mL or mol/L.

-

High-Performance Liquid Chromatography (HPLC) Method for Solubility Determination

This method is highly sensitive and accurate, making it suitable for determining the solubility of compounds, especially when only small amounts of the substance are available.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Inject a fixed volume of each standard solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the wavelength of maximum absorbance for this compound.

-